molecular formula C31H52N2O4 B1671373 EtDO-P4 CAS No. 245329-78-6

EtDO-P4

Katalognummer B1671373
CAS-Nummer: 245329-78-6
Molekulargewicht: 516.8 g/mol
InChI-Schlüssel: BBTZZVJOQCCAOR-DLFZDVPBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

EtDO-P4 is a nanomolar inhibitor of glycosphingolipid (GSL) synthesis . It suppresses the activation of the EGFR-induced ERK pathway and various receptor tyrosine kinases (RTKs) . It can be used for various types of cancer, including Burkitt’s lymphoma .


Molecular Structure Analysis

EtDO-P4 has a molecular weight of 516.76 and its formula is C31H52N2O4 . The SMILES representation of its structure is OC@H=C1)C@H=O)CN3CCCC3 .


Chemical Reactions Analysis

EtDO-P4 is a potent and selective nanomolar inhibitor of UDP-glucose ceramide glucosyltransferase (UGCG) . Inhibition of UGCG by EtDO-P4 decreases drug resistance and enhances the cytotoxicity of chemotherapeutic drugs such as vincristine, daunorubicin, Lucena-1, and cisplatin .


Physical And Chemical Properties Analysis

EtDO-P4 is a solid substance with a white to off-white color . It has a solubility of 2 mg/mL in DMSO . The storage temperature for the powder form is -20°C for 3 years and 4°C for 2 years .

Wissenschaftliche Forschungsanwendungen

Modulation of Amyloid Precursor Protein Processing

One significant application of EtDO-P4 is in the study of the modulation of amyloid precursor protein (APP) processing. Research has indicated that EtDO-P4, a synthetic ceramide analogue, can inhibit the production of amyloid-beta peptide (Abeta), a critical factor in Alzheimer's disease. EtDO-P4 was shown to inhibit Abeta secretion in Chinese hamster ovary cells expressing human APP. Additionally, it was found to affect the production of endogenous Abeta by human neurons, making it a potent compound in Alzheimer's research (Li et al., 2010).

Near Infrared Analysis in Pharmaceutical Powders

EtDO-P4 has been employed in the field of pharmaceutical analysis, specifically using near-infrared (NIR) spectroscopy. A study applied a method known as Empirical Target Distribution Optimization (ETDO) for improving the performance of NIR partial least squares (PLS) models in the analysis of pharmaceutical powders. This application is crucial for process monitoring and control in continuous production (Pedersen et al., 2019).

Reduction of Globotriaosylceramide in Fabry Disease Mice

In research on Fabry disease, EtDO-P4 has been used as a substrate deprivation therapy. The study found that EtDO-P4 could lower levels of globotriaosylceramide in alpha-galactosidase A knockout mice, a model of Fabry disease. This suggests that Fabry disease may be amenable to this type of therapy, representing a significant step forward in the treatment of this condition (Abe et al., 2000).

Promotion of Activation in Cellular Signaling

Research has also explored the role of EtDO-P4 in cellular signaling, particularly in cancer. A study found that EtDO-P4, by inhibiting the synthesis of certain glycosphingolipids, could affect the activation of the epidermal growth factor receptor (EGFR) and subsequently the ERK pathway. This implies that EtDO-P4 has potential applications in cancer diagnostics and treatment by influencing cell proliferation signaling pathways (Park et al., 2012).

Eigenschaften

IUPAC Name

N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]hexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-30(34)32-27(25-33-20-15-16-21-33)31(35)26-18-19-28-29(24-26)37-23-22-36-28/h18-19,24,27,31,35H,2-17,20-23,25H2,1H3,(H,32,34)/t27-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTZZVJOQCCAOR-DLFZDVPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432741
Record name N-[(1R,2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]hexadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

EtDO-P4

CAS RN

245329-78-6
Record name N-[(1R,2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]hexadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
EtDO-P4
Reactant of Route 2
Reactant of Route 2
EtDO-P4
Reactant of Route 3
Reactant of Route 3
EtDO-P4
Reactant of Route 4
EtDO-P4
Reactant of Route 5
Reactant of Route 5
EtDO-P4
Reactant of Route 6
Reactant of Route 6
EtDO-P4

Citations

For This Compound
97
Citations
N Fedoryszak-Kuśka, M Panasiewicz… - Acta Biochimica …, 2016 - bibliotekanauki.pl
… reduction on IR autophosphorylation caused by D-EtDO-P4 was smaller. It amounted to an … of D-EtDO-P4 inhibitor we could obtain cells with the same level of GM3 as in those grown …
Number of citations: 7 bibliotekanauki.pl
A Abe, S Gregory, L Lee, PD Killen… - The Journal of …, 2000 - Am Soc Clin Investig
… males treated for 4 weeks with D-t-EtDO-P4. When 8-week-old α-… observed with D-t-EtDO-P4. These data suggest that Fabry … In the present study, we evaluated D-t-EtDO-P4 in an in vivo …
Number of citations: 234 www.jci.org
F Guan, K Handa, S Hakomori - Proceedings of the …, 2009 - National Acad Sciences
… A close association between specific GSL changes and EMT processes induced by EtDO-P4 or TGF-ß is indicated by the following findings: (i) The enhanced cell motility of EtDO-P4-…
Number of citations: 141 www.pnas.org
H Li, WS Kim, GJ Guillemin, AF Hill, G Evin… - Biochimica et Biophysica …, 2010 - Elsevier
… -treated cells but not in PPMP- or ETDO-P4-treated cells, whereas levels of the cellular beta-… PPMP but unaltered with EtDO-P4 treatment. Our data also revealed that EtDO-P4 inhibits …
Number of citations: 26 www.sciencedirect.com
SY Park, CY Kwak, JA Shayman, JH Kim - Biochimica et Biophysica Acta …, 2012 - Elsevier
… EtDO-P4 treatment also suppressed activation of the epidermal growth factor receptor (EGFR)-… We therefore investigated the effects of GSL depletion by EtDO-P4 treatment on ERK and …
Number of citations: 46 www.sciencedirect.com
L Shu, L Lee, JA Shayman - Journal of Biological Chemistry, 2002 - ASBMB
… (d-t-EtDO-P4), have been designed.d-t-EtDO-P4 has the advantage of blocking … In the present study, d-t-EtDO-P4 depleted cellular glucosylceramide and lactosylceramide …
Number of citations: 25 www.jbc.org
JS Shen, XL Meng, DF Moore, JM Quirk… - Molecular genetics and …, 2008 - Elsevier
… (C) IMFE1 cells were treated with 1 μM EtDO-P4 for 3 weeks to reduce endogenous Gb 3 . The cells then were incubated with 20% plasma in the presence of EtDO-P4 for 2 days. (D) …
Number of citations: 258 www.sciencedirect.com
EN Glaros, WS Kim, KA Rye, JA Shayman… - Journal of lipid …, 2008 - ASBMB
… weight gain in the EtDO-P4-treated mice in the present study remain unknown. On the basis of the evidence that a fraction of plasma EtDO-P4 may cross the blood-brain barrier ( …
Number of citations: 32 www.jlr.org
JA Shayman - Drugs of the Future, 2010 - ncbi.nlm.nih.gov
… -(1-pyrrolidinyl)propanol (EtDO-P4), was subsequently employed … EtDO-P4 rapidly reduced the glucosylceramide and … fatty acyl chain substitutions of EtDO-P4 on activity, bioavailability …
Number of citations: 126 www.ncbi.nlm.nih.gov
SY Park, SJ Yoon, L Freire-de-Lima, JH Kim… - Carbohydrate …, 2009 - Elsevier
… (CD9, CD82, and CD81) expressed in A431 cells are much higher than those expressed in KB cells, and TSPs expressed in A431 cells are reduced by treatment of cells with EtDO-P4, …
Number of citations: 42 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.